

# A Comparative Guide to the Efficacy of Infliximab Originator and its Biosimilars

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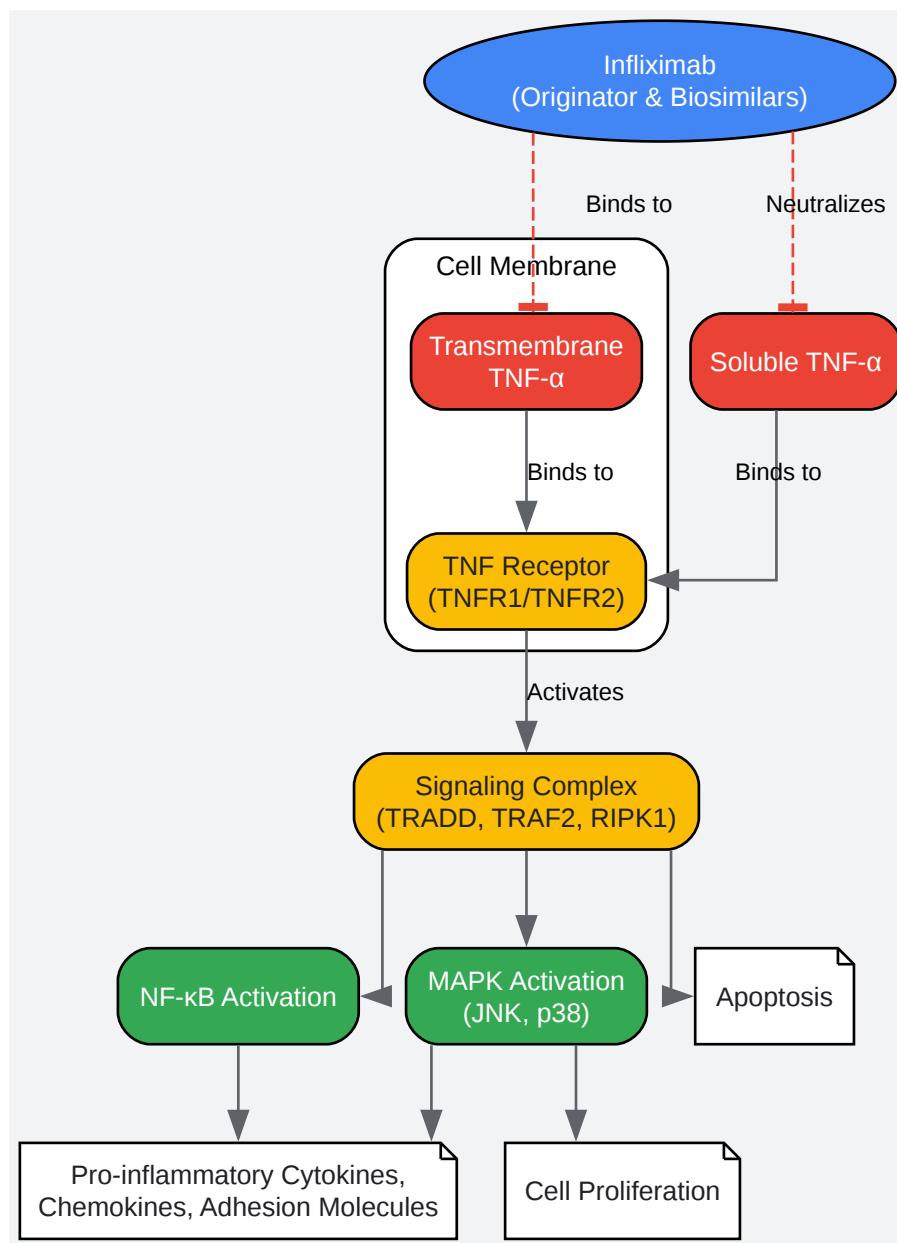
This guide provides an objective comparison of the efficacy, safety, and immunogenicity of the originator infliximab (Remicade®) and its biosimilars. The information presented is collated from a range of pivotal clinical trials and systematic reviews, with a focus on quantitative data and detailed experimental methodologies to support researchers and drug development professionals in their understanding and evaluation of these biologic therapies.

## Executive Summary

Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF- $\alpha$ ), is a cornerstone in the treatment of several autoimmune diseases. The advent of infliximab biosimilars has introduced cost-effective alternatives to the originator product. Extensive clinical data from randomized controlled trials and real-world evidence have demonstrated that approved infliximab biosimilars exhibit a highly similar efficacy, safety, and immunogenicity profile to the originator infliximab across a range of indications, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis. This guide delves into the key comparative data and the experimental protocols that underpin these conclusions.

## Mechanism of Action: Targeting the TNF- $\alpha$ Signaling Pathway

Infliximab and its biosimilars exert their therapeutic effect by neutralizing the biological activity of TNF- $\alpha$ , a key pro-inflammatory cytokine. By binding to both soluble and transmembrane forms of TNF- $\alpha$ , infliximab prevents its interaction with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis.[1][2]



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**Caption:** TNF- $\alpha$  signaling pathway and inhibition by Infliximab.

## Comparative Efficacy Data

The following tables summarize key efficacy data from pivotal clinical trials comparing originator infliximab with its biosimilars in rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

**Table 1: Efficacy in Rheumatoid Arthritis (RA)**

Study	Treatment Arms	Primary Endpoint	ACR20 Response	ACR50 Response	ACR70 Response	Citation(s)
PLANETRA	CT-P13 + MTX	ACR20 at Week 30	60.9%	35.1%	Not Reported	[3][4][5]
Infliximab + MTX	58.6%	34.2%	Not Reported	[3][4][5]		
Meta-analysis	Biosimilar + MTX	ACR20	OR 3.31 vs MTX alone	Similar to Originator	Similar to Originator	[6]
Infliximab + MTX	OR 3.15 vs MTX alone	Similar to Originator	Similar to Originator	[6]		

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. MTX: Methotrexate. OR: Odds Ratio.

**Table 2: Efficacy in Inflammatory Bowel Disease (IBD)**

Study / Analysis	Disease	Treatment Arms	Key Endpoint(s)	Result	Citation(s)
NOR-SWITCH	CD, UC, SpA, RA, PsA, Ps	Switch to CT-P13 vs. continued Infliximab	Disease worsening at 52 weeks	30% vs. 26% (Not inferior)	[7][8]
Real-world cohort	Crohn's Disease (CD)	Biosimilar Infliximab	Clinical Response/Remission at Wk 14 & 52	84.2%/58% & 68.4%/52.6%	[9][10]
Originator Infliximab	79.4%/46% & 57.1%/43%	[9][10]			
Real-world cohort	Ulcerative Colitis (UC)	Biosimilar Infliximab	Clinical Response/Remission at Wk 14 & 52	81.2%/56.2% & 68.7%/62.5%	[9][10]
Originator Infliximab	72%/64.1% & 66.7%/56.4%	[9][10]			
Systematic Review	IBD	Switch to CT-P13 from Infliximab	Sustained clinical response	High rates of durable response	[11]

CD: Crohn's Disease. UC: Ulcerative Colitis. SpA: Spondyloarthritis. RA: Rheumatoid Arthritis. PsA: Psoriatic Arthritis. Ps: Psoriasis.

### Table 3: Efficacy in Psoriasis (Ps)

Study / Analysis	Treatment Arms	Key Endpoint(s)	Result	Citation(s)
Real-world data	Biosimilar Infliximab	PASI 75 at Week 46	84.62%	[12]
PASI 90 at Week 46	54.95%	[12]		
EXPRESS trial (Originator)	Infliximab	PASI 75 at Week 50	61%	[12]
PASI 90 at Week 50	45%	[12]		
Review Article	Switch to Remsima® (CT-P13)	Clinical Response	No significant change in clinical response	[13][14]

PASI 75/90: Psoriasis Area and Severity Index 75%/90% improvement from baseline.

## Comparative Safety and Immunogenicity

Across numerous studies, the safety and immunogenicity profiles of infliximab biosimilars have been found to be comparable to the originator product.

### Table 4: Safety and Immunogenicity Overview

Study	Treatment Arms	Adverse Events (AEs)	Serious AEs	Anti-Drug Antibodies (ADAs)	Citation(s)
NOR-SWITCH	Switch to CT-P13 vs. continued Infliximab	68% vs. 70%	9% vs. 10%	13% vs. 11%	[7]
PLANETRA	CT-P13 vs. Infliximab	Similar incidence and type	Similar incidence	48.4% vs. 48.2% at Week 30	[15][16]
PLANETAS	CT-P13 vs. Infliximab	64.8% vs. 63.9%	Not specified	27.4% vs. 22.5% at Week 30	[17][18]
Systematic Review	Infliximab vs. Biosimilars	Similar risk of AEs and infections	Not specified	Similar immunogenicity profile	[11]

## Experimental Protocols

Detailed methodologies from key comparative trials are outlined below to provide context for the presented data.

### The NOR-SWITCH Study

- Study Design: A 52-week, randomized, double-blind, non-inferiority trial.[7][8] An open-label extension study followed patients for an additional 26 weeks.[19][20]
- Patient Population: Adult patients with Crohn's disease, ulcerative colitis, spondyloarthritis, rheumatoid arthritis, psoriatic arthritis, or chronic plaque psoriasis who were on stable treatment with originator infliximab for at least 6 months.[7][21]
- Intervention: Patients were randomized 1:1 to either continue treatment with originator infliximab or switch to the biosimilar CT-P13, with the dosing regimen remaining unchanged. [7]

- Primary Endpoint: Disease worsening during the 52-week follow-up, defined by disease-specific composite measures and a consensus between the investigator and patient leading to a major change in treatment. The non-inferiority margin was set at 15%.[\[7\]](#)[\[8\]](#)
- Key Assessments:
  - Crohn's Disease: Harvey-Bradshaw Index (HBI).[\[19\]](#) The HBI assesses general well-being, abdominal pain, number of liquid stools, presence of an abdominal mass, and complications. A score of <5 indicates remission.[\[1\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
  - Ulcerative Colitis: Partial Mayo Score (PMS).[\[19\]](#) The PMS includes stool frequency, rectal bleeding, and a physician's global assessment. A total score of 0-1 suggests remission.[\[9\]](#)[\[13\]](#)[\[14\]](#)
  - Rheumatoid Arthritis: Disease Activity Score 28 (DAS28).[\[19\]](#)
  - Psoriasis: Psoriasis Area and Severity Index (PASI).[\[19\]](#) The PASI evaluates erythema, induration, and scaling across four body regions. A PASI 75 indicates a 75% reduction from the baseline score.[\[10\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
- Immunogenicity Assessment: Anti-drug antibodies were measured at baseline and throughout the study.

## The PLANETRA Study

- Study Design: A Phase III, randomized, double-blind, parallel-group study.[\[4\]](#)[\[5\]](#)[\[15\]](#)
- Patient Population: Patients with active rheumatoid arthritis despite treatment with methotrexate (MTX).[\[4\]](#)[\[29\]](#)
- Intervention: Patients were randomized to receive either 3 mg/kg of CT-P13 or originator infliximab, in combination with MTX and folic acid, via intravenous infusion at weeks 0, 2, and 6, and then every 8 weeks up to week 54.[\[15\]](#)[\[16\]](#)
- Primary Endpoint: The American College of Rheumatology 20% (ACR20) response at week 30. Therapeutic equivalence was concluded if the 95% confidence interval for the treatment difference was within  $\pm 15\%$ .[\[4\]](#)[\[16\]](#)

- Key Assessments:
  - ACR Response Criteria: An ACR20 response is defined as at least a 20% improvement in tender and swollen joint counts, as well as a 20% improvement in at least three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ), and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).[3][30][31][32][33]
- Immunogenicity Assessment: Anti-drug antibodies were measured using an electrochemiluminescent immunoassay.[15]

## The PLANETAS Study

- Study Design: A Phase I, randomized, double-blind, parallel-group study, with a subsequent open-label extension.[17][34]
- Patient Population: Patients with active ankylosing spondylitis.[17]
- Intervention: Patients were randomized to receive 5 mg/kg of either CT-P13 or originator infliximab.[17] In the extension study, all patients received open-label CT-P13.[34][35]
- Primary Endpoints: Area under the concentration-time curve (AUC) and maximum steady-state serum concentration (Cmax,ss) between weeks 22 and 30 to establish pharmacokinetic equivalence.[17]
- Key Efficacy Assessments: Assessment in Ankylosing Spondylitis (ASAS) 20% and 40% improvement criteria (ASAS20 and ASAS40).[17]
- Immunogenicity Assessment: Anti-drug antibodies were measured using an electrochemiluminescent method.[34]

## Anti-Drug Antibody (ADA) Assays

The detection of ADAs is a critical component in evaluating the immunogenicity of biologic drugs. Various immunoassay methods are employed in clinical studies:

- Enzyme-Linked Immunosorbent Assay (ELISA): A commonly used method for detecting ADAs.[6][36]
- Radioimmunoassay (RIA): Another frequently utilized technique for ADA detection.[6][36]
- Drug-Tolerant Assays: Newer methods, such as the Precipitation and Acid Dissociation (PandA) method, are designed to detect ADAs even in the presence of circulating drug, which can interfere with conventional assays.[12]
- Neutralizing Antibody (NAb) Bioassays: These assays, like the iLite™ infliximab NAb bioassay, specifically measure antibodies that inhibit the biological activity of the drug.[12]

The incidence of ADAs can vary depending on the assay used and the patient population.[6][36]

## Conclusion

The comprehensive body of evidence from rigorous clinical trials and real-world studies indicates that infliximab biosimilars are comparable to the originator product in terms of efficacy, safety, and immunogenicity. For researchers and drug development professionals, this extensive dataset provides a solid foundation for understanding the therapeutic equivalence of these agents. The detailed experimental protocols of pivotal studies such as NOR-SWITCH, PLANETRA, and PLANETAS offer valuable insights into the design and execution of biosimilar comparability studies. The continued monitoring of long-term outcomes in real-world settings will further solidify the role of infliximab biosimilars in the management of autoimmune diseases.

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